molecular formula C12H4Br6 B1194632 2,3,3',4,4',5-Hexabromobiphenyl CAS No. 77607-09-1

2,3,3',4,4',5-Hexabromobiphenyl

Cat. No.: B1194632
CAS No.: 77607-09-1
M. Wt: 627.6 g/mol
InChI Key: LSUMPCYLOQMSTJ-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,5-Hexabromobiphenyl: is a member of the polybrominated biphenyl group, which consists of biphenyl molecules substituted with bromine atoms. This compound is known for its high bioaccumulation potential and persistence in the environment. It has been primarily used as a flame retardant in various industrial applications, particularly in the 1970s .

Scientific Research Applications

2,3,3’,4,4’,5-Hexabromobiphenyl has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in different chemical reactions.

    Biology: Investigated for its effects on biological systems, including its bioaccumulation and toxicity in living organisms.

    Medicine: Studied for its potential health effects, including its role as an endocrine disruptor and its carcinogenic properties.

    Industry: Historically used as a flame retardant in plastics, textiles, and electronic devices.

Mechanism of Action

2,3,3’,4,4’,5-Hexabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

2,3,3’,4,4’,5-Hexabromobiphenyl is highly flammable . It may be harmful if swallowed and may cause skin irritation, serious eye irritation, and drowsiness or dizziness . It may also be fatal if swallowed and enters airways . It may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5-Hexabromobiphenyl typically involves the bromination of biphenyl. The process includes the gradual addition of bromine to biphenyl in the presence of a catalyst to accelerate the reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of 2,3,3’,4,4’,5-Hexabromobiphenyl follows a similar bromination process but on a larger scale. The reaction mixture is purified and crystallized to obtain the final product. The use of advanced purification techniques ensures the removal of any unreacted biphenyl and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,3’,4,4’,5-Hexabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,2’,4,4’,5,5’-Hexabromobiphenyl
  • 2,2’,3,4,5,6-Hexabromobiphenyl
  • 3,3’,4,4’,5,5’-Hexabromobiphenyl

Comparison: 2,3,3’,4,4’,5-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other hexabromobiphenyl isomers, it exhibits distinct properties in terms of bioaccumulation, toxicity, and environmental persistence .

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(3,4-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUMPCYLOQMSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228273
Record name 2,3,3',4,4',5-Hexabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77607-09-1
Record name 2,3,3',4,4',5-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077607091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5-Hexabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00499KO5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key finding of the research paper regarding 2,3,3',4,4',5-Hexabromobiphenyl?

A1: The research demonstrates that this compound, a component of the fire retardant FireMaster, acts as a potent inducer of drug-metabolizing enzymes in rat liver microsomes. [] This finding suggests that exposure to this compound could potentially alter the metabolism and clearance of other drugs, leading to unexpected drug interactions and altered therapeutic outcomes.

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